Gancaonin C

Description

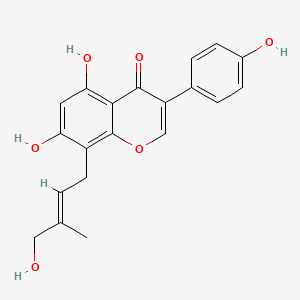

Gancaonin C (CAS: 124596-87-8) is an isoflavonoid compound primarily isolated from Glycyrrhiza uralensis (Chinese licorice), a plant widely used in traditional medicine for its anti-inflammatory, antimicrobial, and antioxidant properties . Its molecular weight is inferred to align with similar compounds (e.g., ~351–382 g/mol), though this requires confirmation via dedicated spectral analysis .

Properties

CAS No. |

124596-87-8 |

|---|---|

Molecular Formula |

C20H18O6 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

5,7-dihydroxy-8-[(E)-4-hydroxy-3-methylbut-2-enyl]-3-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C20H18O6/c1-11(9-21)2-7-14-16(23)8-17(24)18-19(25)15(10-26-20(14)18)12-3-5-13(22)6-4-12/h2-6,8,10,21-24H,7,9H2,1H3/b11-2+ |

InChI Key |

MEADLGUPYQNUNF-BIIKFXOESA-N |

Isomeric SMILES |

C/C(=C\CC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)/CO |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CO |

melting_point |

213 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gancaonin C involves the prenylation of the isoflavone skeleton. The process typically starts with the formation of the C6-C3-C6 skeleton from l-phenylalanine or l-tyrosine, which is then modified through various steps to introduce the prenyl group . Specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from Glycyrrhiza uralensis. The roots are harvested, dried, and subjected to solvent extraction to isolate the compound. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Gancaonin C undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can affect the carbonyl group in the isoflavone structure.

Substitution: Various substituents can be introduced to the aromatic rings of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Anti-Inflammatory Properties

Gancaonin C has been studied for its anti-inflammatory effects, particularly in the context of respiratory diseases. Research indicates that it can inhibit the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-induced RAW264.7 cells, a common model for studying inflammation. The compound significantly reduces the expression of inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2 at non-cytotoxic concentrations .

Case Study: Inhibition of Inflammatory Pathways

A study demonstrated that this compound effectively modulates the MAPK and NF-κB signaling pathways, leading to decreased expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in A549 cells (human lung epithelial cells). This suggests its potential as a therapeutic agent for conditions like acute pneumonia .

Anticancer Activity

This compound has shown promising antiproliferative activity against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for cancer treatment.

Data Table: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |

| A549 (Lung) | 18 | Modulation of signaling pathways |

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Streptococcus mutans. Its effectiveness suggests potential applications in developing new antimicrobial agents.

Case Study: Antibacterial Effects

In vitro studies have shown that this compound disrupts bacterial cell wall synthesis, leading to cell death. This mechanism highlights its potential as a natural alternative to conventional antibiotics .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. It has been found to reduce oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases.

Data Table: Neuroprotective Activity

| Model | Effect Observed | Concentration (µM) |

|---|---|---|

| SH-SY5Y Cells | Reduced oxidative stress | 10 |

| Primary Neurons | Decreased apoptosis | 5 |

Cardiovascular Health

Preliminary studies suggest that this compound may improve cardiovascular health by modulating lipid profiles and reducing inflammation associated with atherosclerosis.

Case Study: Cardiovascular Effects

In animal models, this compound administration resulted in lower levels of LDL cholesterol and reduced markers of inflammation in arterial tissues, indicating its potential role in cardiovascular disease prevention .

Mechanism of Action

The mechanism of action of Gancaonin C involves its interaction with various molecular targets and pathways. It inhibits the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-induced cells, thereby reducing inflammation. The compound also affects the expression of cyclooxygenase-2 and inducible nitric oxide synthase proteins . Additionally, this compound modulates the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response .

Comparison with Similar Compounds

Gancaonin A (CAS: 27762-99-8)

Gancaonin G

- Structure : A hydroxylated isoflavone isolated from G. uralensis alongside glycyrrhizols .

- Bioactivity : Exhibits moderate antibacterial activity against Streptococcus mutans (MIC: 2 μg/mL), though less potent than glycyrrhizol A (MIC: 1 μg/mL) .

- Key Difference : Substitution patterns (e.g., hydroxyl vs. methoxy groups) likely modulate its antimicrobial efficacy relative to this compound .

Gancaonin R (C₂₀H₁₈O₉, MW: 382.5 g/mol)

- Structure: A stilbene derivative with a distinct polyphenolic backbone, differing from the isoflavonoid class of this compound .

- Key Difference: The stilbene scaffold imparts unique pharmacokinetic properties, such as enhanced oxidative stability compared to isoflavonoids .

Data Table: Comparative Analysis of this compound and Analogues

Research Findings and Mechanistic Insights

In contrast, Gancaonin R requires oxidative/reductive agents (e.g., KMnO₄, NaBH₄), reflecting its complex stilbene architecture .

Bioactivity Profiles: Isoflavonoids (Gancaonin A, C, G) show stronger antibacterial activity against oral pathogens like S. mutans compared to stilbenes (e.g., Gancaonin R), likely due to their ability to disrupt bacterial cell membranes . Stilbenes like Gancaonin R excel in hormone-related applications, leveraging their planar structure for receptor binding .

Hydroxyl groups in Gancaonin G may contribute to hydrogen bonding with bacterial enzymes, a feature that could be optimized in this compound .

Biological Activity

Gancaonin C is a prenylated flavonoid derived from Glycyrrhiza uralensis, known for its diverse biological activities, particularly in anti-inflammatory and potential anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a flavonoid. Its structure includes multiple hydroxyl groups that contribute to its biological properties. The compound is part of a larger class of prenylated flavonoids, which are noted for their enhanced bioactivity compared to non-prenylated counterparts.

Biological Activities

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and signaling pathways. Research indicates that it can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammatory responses.

- Mechanism of Action : this compound inhibits the MAPK and NF-κB signaling pathways, reducing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in various cell models, including RAW264.7 macrophages and A549 lung epithelial cells .

Table 1: Effects of this compound on Inflammatory Mediators

| Cell Type | Concentration (μM) | NO Production Inhibition (%) | COX-2 Expression Reduction (%) |

|---|---|---|---|

| RAW264.7 | 10 | 45 | 50 |

| A549 | 20 | 60 | 70 |

| RAW264.7 | 40 | 75 | 85 |

2. Antitumor Activity

This compound's potential as an anticancer agent has been explored in various studies. It shows promise in inhibiting the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : In a study involving human prostate cancer cells (PC-3M), this compound demonstrated significant antiproliferative activity with an IC50 value comparable to other known anticancer agents . Further investigations are required to elucidate its full mechanism of action in cancer biology.

Research Findings

Recent studies have highlighted the multifaceted roles of this compound in modulating immune responses and its potential therapeutic applications:

- Inflammation Models : In LPS-induced models, this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This suggests a potential role in treating inflammatory diseases like pneumonia.

- Cell Viability Assays : MTT assays have confirmed that this compound does not exhibit cytotoxicity at therapeutic concentrations, making it a viable candidate for further clinical development .

Q & A

Q. What are the standard methodologies for isolating and purifying Gancaonin C from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography for preliminary separation. High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns is widely used for purification, with mobile phases optimized using water-acetonitrile gradients. Purity validation requires spectroscopic methods (NMR, MS) and comparison with reference standards .

Q. How is the structural characterization of this compound performed?

Structural elucidation combines spectroscopic analyses:

- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra to assign protons and carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.

- X-ray Crystallography (if crystalline): For absolute configuration determination .

Q. What quantitative methods are used to determine this compound concentrations in complex matrices?

HPLC coupled with UV-Vis or diode-array detection (DAD) is standard. Calibration curves using pure standards are essential. For trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity .

Advanced Research Questions

Q. How to design a robust experimental protocol to evaluate this compound’s bioactivity (e.g., anti-inflammatory or antioxidant effects)?

- Hypothesis : Define the mechanism (e.g., NF-κB inhibition for anti-inflammatory activity).

- Controls : Include positive controls (e.g., dexamethasone) and vehicle-treated groups.

- Assays : Use cell-based models (e.g., RAW264.7 macrophages for inflammation) and in vitro antioxidant assays (DPPH, FRAP).

- Statistical Design : Power analysis to determine sample size (n ≥ 6), ANOVA for group comparisons, and post-hoc tests (Tukey’s) .

Q. How to resolve contradictory data on this compound’s pharmacological efficacy across studies?

- Meta-Analysis : Systematically review studies using PRISMA guidelines to assess heterogeneity.

- Experimental Replication : Control variables like compound purity, solvent used, and cell passage number.

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions to compare potency .

Q. What strategies are employed to investigate this compound’s molecular targets and mechanisms?

- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., COX-2).

- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells.

- CRISPR Knockout Models : Validate target involvement by deleting candidate genes .

Q. How to optimize the synthetic pathway for this compound analogs with improved bioavailability?

- Structure-Activity Relationship (SAR) : Modify hydroxyl groups or glycosylation patterns.

- Synthetic Routes : Employ Suzuki-Miyaura coupling for biaryl synthesis or enzymatic glycosylation.

- Solubility Testing : Use shake-flask method with PBS (pH 7.4) to measure logP .

Q. What methodologies assess this compound’s stability under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis).

- HPLC-PDA : Monitor degradation products over time.

- Kinetic Modeling : Calculate shelf-life using Arrhenius equation .

Q. How to evaluate synergistic effects between this compound and conventional therapeutics?

Q. What criteria distinguish suitable in vivo vs. in vitro models for studying this compound’s pharmacokinetics?

- In Vitro : Liver microsomes for metabolic stability; Caco-2 cells for permeability.

- In Vivo : Rodent models for bioavailability (IV vs. oral administration).

- Analytical Validation : LC-MS/MS to quantify plasma/tissue concentrations .

Data Presentation Guidelines

-

Tables :

Parameter Method Reference Standard Purity HPLC (≥98%) USP guidelines Solubility Shake-flask (logP) OECD 105 Stability (25°C) ICH Q1A(R2) 24-month data -

Statistical Reporting :

Include exact p-values, confidence intervals (95% CI), effect sizes (Cohen’s d), and software (e.g., GraphPad Prism v9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.